molecular formula C6H6F2Se B14309405 3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene CAS No. 116202-54-1

3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene

Katalognummer: B14309405
CAS-Nummer: 116202-54-1
Molekulargewicht: 195.08 g/mol
InChI-Schlüssel: SKLNLGQEZFBUGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Difluoro-2-selenabicyclo[221]hept-5-ene is a unique organoselenium compound characterized by its bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene typically involves the reaction of a suitable bicyclic precursor with selenium and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by selective fluorination and selenation steps. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include selenoxides, selenones, and various substituted derivatives depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organoselenium compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing selenium-containing pharmaceuticals.

    Industry: It is used in the development of advanced materials, including polymers and catalysts

Wirkmechanismus

The mechanism by which 3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene is unique due to the presence of both selenium and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

116202-54-1

Molekularformel

C6H6F2Se

Molekulargewicht

195.08 g/mol

IUPAC-Name

3,3-difluoro-2-selenabicyclo[2.2.1]hept-5-ene

InChI

InChI=1S/C6H6F2Se/c7-6(8)4-1-2-5(3-4)9-6/h1-2,4-5H,3H2

InChI-Schlüssel

SKLNLGQEZFBUGS-UHFFFAOYSA-N

Kanonische SMILES

C1C2C=CC1[Se]C2(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.